Cas no 466-09-1 (3b,14-Dihydroxy-5b-card-20(22)-enolide)

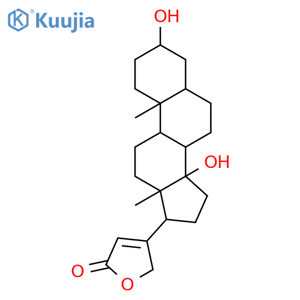

466-09-1 structure

Product Name:3b,14-Dihydroxy-5b-card-20(22)-enolide

3b,14-Dihydroxy-5b-card-20(22)-enolide Properties

Names and Identifiers

-

- Card-20(22)-enolide,3,14-dihydroxy-, (3b,5a)-

- Uzarigenin

- 3β,14-dihydroxy-5α,14β-card-20(22)-enolide

- ODORIGENIN B(P)

- ODORIGENIN B

- uzarigenine

- [ "Odorigenin B" ]

- HMS3373L18

- VA10736

- 3b,14-Dihydroxy-5b-card-20(22)-enolide

- 5alpha-Card-20(22)-enolide, 3beta,14-dihydroxy-

- NSC-119993

- EINECS 207-373-0

- ODORIGENIN

- NCGC00384854-01

- NSC-277290

- Urarigenin

- HY-N1107

- (3.beta.,5.alpha.)-3,14-Dihydroxycard-20(22)-enolide

- 4-18-00-01470 (Beilstein Handbook Reference)

- 5-alpha-Card-20(22)-enolide, 3-beta,14-dihydroxy-

- 3-beta-14-beta-5-Allo-cardenolid

- DTXSID901017013

- 5.alpha.-Card-20(22)-enolide, 3.beta.,14-dihydroxy-

- K9ZR7LI283

- SCHEMBL1152953

- 3-beta,14-Dihydroxy-5-alpha-card-20(22)-enolide

- CHEMBL109863

- 3-.beta.-14-.beta.-5-Allo-cardenolid

- CS-0016395

- UZARIGENIN [MI]

- 466-09-1

- NS00080556

- UNII-K9ZR7LI283

- Odorigeni

- FS-9903

- 3beta,14-Dihydroxy-5alpha-card-20(22)-enolide

- Card-20(22)-enolide, 3,14-dihydroxy-, (3beta,5alpha)-

- Q27282143

- NSC 119993; NSC 277290; Odorigeni; Urarigenin

- XZTUSOXSLKTKJQ-CIXPXFMPSA-N

- Uzarigenin (Odorigenin)

- NSC 119993

- 3,14-Dihydroxycard-20(22)-enolide #

- AKOS040762476

- NCGC00384854-01_C23H34O4_Card-20(22)-enolide, 3,14-dihydroxy-, (3beta,5alpha)-

- BRN 0095446

- 3-beta-14-beta-5-Allo-cardenolid [German]

- Card-20(22)-enolide, 3,14-dihydroxy-, (3.beta.,5.alpha.)-

- NSC119993

- 5.alpha.-Card-20(22)-enolide,14-dihydroxy-

- SCHEMBL1152954

- NSC224424

- 3,14-Dihydroxycard-20(22)-enolide

- XZTUSOXSLKTKJQ-UHFFFAOYSA-N

- NSC277290

- NCI60_002256

- B0005-190236

- 3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

- MLS002701726

- DTXSID60871617

- ODORIGENINB

- AKOS032948827

- NSC407806

- 3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one

- NCI60_003892

- SMR001565322

- 4-(3,14-dihydroxy-10,13-dimethyl-hexadecahydrocyclopenta[a]phenanthren-17-yl)-5h-furan-2-one

- Card-20(22)-enolide,14-dihydroxy-, (3.beta.,5.alpha.)-

- NSC-224424

- UZARIGENIN B614014K070

- LS-15019

- 5alpha-Card-20(22)-enolide,14-dihydroxy-

- Digitoxigenine

- 3.beta.,14-Dihydroxy-5.beta.-card-20(22)-enolide

- Digitoxigenin

- .delta.20:22-3,14,21-Trihydroxynorcholenic acid lactone

- Thevetigenin

- .delta.-sup(20:22)-3,14,21-Trihydroxynorcholenic acid lactone

- Evonogenin

- Cerberigenin

-

- InChIKey: XZTUSOXSLKTKJQ-BBSRAQKVSA-N

- Inchi: 1S/C23H34O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15-19,24,26H,3-10,12-13H2,1-2H3/t15?,16?,17?,18?,19?,21-,22+,23-/m0/s1

- SMILES: O([H])[C@]12C([H])([H])C([H])([H])C([H])(C3=C([H])C(=O)OC3([H])[H])[C@@]1(C([H])([H])[H])C([H])([H])C([H])([H])C1([H])[C@@]3(C([H])([H])[H])C([H])([H])C([H])([H])C([H])(C([H])([H])C3([H])C([H])([H])C([H])([H])C21[H])O[H]

Computed Properties

- Exact Mass: 374.24600

- Hydrogen Bond Donor Count: 2

- Hydrogen Bond Acceptor Count: 4

- Rotatable Bond Count: 1

- Monoisotopic Mass: 374.24570956g/mol

- Heavy Atom Count: 27

- Complexity: 686

- Isotope Atom Count: 0

- Defined Atom Stereocenter Count: 8

- Undefined Atom Stereocenter Count : 0

- Defined Bond Stereocenter Count: 0

- Undefined Bond Stereocenter Count: 0

- Covalently-Bonded Unit Count: 1

- XLogP3: 2.6

- Topological Polar Surface Area: 66.8

Experimental Properties

- LogP: 3.60430

- PSA: 66.76000

- Boiling Point: 549.3±50.0 °C at 760 mmHg

- Melting Point: 240-256°

- Vapor Pressure: 0.0±3.4 mmHg at 25°C

- Flash Point: 188.2±23.6 °C

- Color/Form: Powder

- Specific Rotation: D20 +10.5° (c = 1.056 in alc)

- Density: 1.2±0.1 g/cm3

3b,14-Dihydroxy-5b-card-20(22)-enolide Pricemore >>

| Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AG28385-1mg |

Uzarigenin |

466-09-1 | 97.5% | 1mg |

$637.00 | ||

| TargetMol Chemicals | TN5213-1 mg |

Uzarigenin |

466-09-1 | 98% | 1mg |

¥ 4,670 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | U95820-5mg |

3β,14-dihydroxy-5α,14β-card-20(22)-enolide |

466-09-1 | ,HPLC≥98% | 5mg |

¥4640.0 | 2023-09-06 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5213-1 mg |

Uzarigenin |

466-09-1 | 1mg |

¥2355.00 | 2022-04-26 |

3b,14-Dihydroxy-5b-card-20(22)-enolide Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.

(CAS:466-09-1)

MR./MRS.:TANG SI LEI

Phone:15026964105

Email:2881489226@qq.com

3b,14-Dihydroxy-5b-card-20(22)-enolide Related Literature

-

Barkha Darra Wadhwani,Deepak Mali,Pooja Vyas,Rashmy Nair,Poonam Khandelwal RSC Adv. 2021 11 35854

-

Micha? Michalak,Karol Michalak,Jerzy Wicha Nat. Prod. Rep. 2017 34 361

-

Sarah Al Muthafer,Christoph Schissler,Vanessa Koch,Hannes Kühner,Martin Nieger,Stefan Br?se Org. Chem. Front. 2023 10 1435

-

Xue-Lin Zhu,Chao Wen,Qing-Mei Ye,Wei Xu,Deng-Lang Zou,Guang-Ping Liang,Fan Zhang,Wan-Na Chen,Ren-Wang Jiang RSC Adv. 2018 8 5071

-

5. Steroids and related natural products. Part XCI. Synthesis of the cardenolides canarigenin and uzarigeninYoshiaki Kamano,George R. Pettit,Machiko Tozawa J. Chem. Soc. Perkin Trans. 1 1975 1972

-

6. Ring-A oxygenated derivatives of 5α- and 5β-cardenolidesJohn F. Templeton,H. T. Andrew Cheung,C. Roger Sham,Thomas R. Watson,Kong Jie J. Chem. Soc. Perkin Trans. 1 1983 251

-

7. New glucoside conjugates and other cardenolide glycosides from the monarch butterfly reared on Asclepias fruticosa L.H. T. Andrew Cheung,Carolyn J. Nelson,Thomas R. Watson J. Chem. Soc. Perkin Trans. 1 1988 1851

-

8. Cardenolide glycosides of the asclepiadaceae. New glycosides from asclepias fruticosa and the stereochemistry of uscharin, voruscharin and calotoxinH. T. Andrew Cheung,Francis C. K. Chiu,Thomas R. Watson,Robert J. Wells J. Chem. Soc. Perkin Trans. 1 1983 2827

-

9. Structure of aspecioside from the monarch butterfly larvae foodplants Asclepias speciosa and A. syriacaH. T. Andrew Cheung,Thomas R. Watson,S. Mark Lee,Michael M. McChesney,James N. Seiber J. Chem. Soc. Perkin Trans. 1 1986 61

-

10. Cardenolide analogues. Part 12. 13C N.m.r. of semi-synthetic glycosides and side-chain modified geninsH. T. Andrew Cheung,Lindsay Brown,John Boutagy,Richard Thomas J. Chem. Soc. Perkin Trans. 1 1981 1773

Related Categories

- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Steroid lactones Cardenolides and derivatives

- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cardenolides and derivatives

Recommended suppliers

Shanghai Jinhuan Chemical CO., LTD.

Gold Member

CN Supplier

Bulk

Handan Zechi Trading Co., Ltd

Gold Member

CN Supplier

Bulk

Xiamen PinR Bio-tech Co., Ltd.

Gold Member

CN Supplier

Bulk

http://www.pinrchem.com/english.html

Wuhan ChemNorm Biotech Co.,Ltd.

Gold Member

CN Supplier

Reagent

http://www.chemnorm.com

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

Gold Member

CN Supplier

Reagent

https://www.jx-pharm.com/index.html